1-Chloro-2,5-difluoro-4-propoxybenzene
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Overview
Description
1-Chloro-2,5-difluoro-4-propoxybenzene is an aromatic compound with the molecular formula C9H9ClF2O. It belongs to the class of phenol ethers and is characterized by the presence of chlorine, fluorine, and propoxy groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-Chloro-2,5-difluoro-4-propoxybenzene typically involves the reaction of 1-chloro-2,5-difluorobenzene with propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the propoxy group, resulting in the formation of this compound .
Chemical Reactions Analysis
1-Chloro-2,5-difluoro-4-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-Chloro-2,5-difluoro-4-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Chloro-2,5-difluoro-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, its propoxy group can undergo oxidation or reduction, leading to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
1-Chloro-2,5-difluoro-4-propoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-difluorobenzene: This compound lacks the propoxy group and has different chemical properties and reactivity.
1-Chloro-2,5-difluorobenzene: Similar to this compound but without the propoxy group, leading to different applications and reactivity.
1-Chloro-2,5-difluoro-4-methoxybenzene: This compound has a methoxy group instead of a propoxy group, resulting in different chemical and biological properties
Properties
IUPAC Name |
1-chloro-2,5-difluoro-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHPMOPFECWXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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